Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization and esterification. The reaction conditions include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has shown biological activity, including antimicrobial and antifungal properties. It is being studied for its potential use in developing new pharmaceuticals.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl 2-(4-methoxyphenyl)propanoate: A structurally related compound with applications in organic synthesis.
Thiazole derivatives: Other thiazole-based compounds with varying biological activities.
Uniqueness: Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate stands out due to its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and biological activity.
Properties
CAS No. |
61335-95-3 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-7-10(17-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
WCXKRAOFOWWCJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)OC |
Origin of Product |
United States |
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